1,4-Dioxan-2-one

Beschreibung

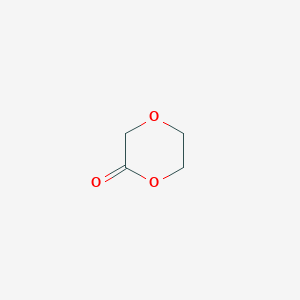

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-dioxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-4-3-6-1-2-7-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVXHAANQNHFSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29223-92-5 | |

| Record name | Poly(p-dioxanone) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29223-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID801336935 | |

| Record name | Dioxanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3041-16-5 | |

| Record name | Dioxanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3041-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Dioxanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003041165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dioxan-2-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dioxanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dioxan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-DIOXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLS754O457 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1,4 Dioxan 2 One

Novel Synthetic Routes for the Preparation of 1,4-Dioxan-2-one Derivatives

Reactions Involving Carbon Monoxide and Formaldehyde with 1,2-Glycols

A notable process for the synthesis of 1,4-dioxan-2-ones involves the reaction of carbon monoxide, formaldehyde, and a 1,2-glycol in the presence of a hydrogen fluoride catalyst. google.com This method allows for the formation of 5-substituted-1,4-dioxan-2-ones by utilizing substituted 1,2-glycols. google.com The reaction is conducted under moderate temperature and pressure conditions. google.com

The reaction is believed to proceed through the formation of a 4-substituted-1,3-dioxolane intermediate, which then reacts with carbon monoxide to yield the final this compound product. google.com The process is versatile, accommodating a range of substituents on the 1,2-glycol, including alkyl, cycloalkyl, hydroxy-alkyl, aralkyl, and alkoxyalkyl groups. google.com

Table 1: Reaction Conditions for the Synthesis of 1,4-Dioxan-2-ones from Carbon Monoxide, Formaldehyde, and 1,2-Glycols. google.com

| Parameter | Value |

| Catalyst | Hydrogen Fluoride |

| Reactants | Carbon Monoxide, Formaldehyde, 1,2-Glycol |

| Temperature Range | 0°C to 100°C |

| Preferred Temperature | 25°C |

| Carbon Monoxide Partial Pressure | 10 psia to 4000 psia |

| Reactant Molar Ratios (Formaldehyde:Glycol:HF) | 5-35% : 5-35% : 40-90% |

Cyclization Reactions for this compound Synthesis

Cyclization reactions represent a common and effective strategy for the synthesis of the this compound ring system. One such method involves the cyclization of chloro-substituted carboxylic acids. For example, this compound can be prepared by cyclizing Cl(CH₂)₂OCH₂CO₂H using triethylamine. google.com Another approach involves heating sodium O-(chloroacetyl)glycolate at temperatures between 125°C and 240°C, followed by sublimation of the product. google.com

Intramolecular cyclization of α-bromoacyl derivatives of α-hydroxy acids is another effective method for producing 1,4-dioxane-2,5-diones, a related class of compounds. researchgate.net This strategy can be adapted for the synthesis of this compound derivatives. The process often favors high dilution to promote intramolecular reaction over competing intermolecular polymerization. google.com Microwave activation has been shown to improve the efficiency of such cyclization reactions. researchgate.net

Synthesis of Hydroxymethyl-1,4-Dioxan-2-one

Table 2: Synthetic Sequence for 5-Hydroxymethyl-1,4-Dioxan-2-one. tandfonline.com

| Step | Reactants | Reagents | Product | Yield |

| 1 | 1,3-Protected Glycerol, Ethyl Bromoacetate | Sodium Hydride, Anhydrous Benzene | Protected Ester Intermediate | 72% |

| 2 | Protected Ester Intermediate | 1M NaOH in Ethanol | Carboxylic Acid Intermediate | 75% |

| 3 | Carboxylic Acid Intermediate | Acidic Hydrolysis, Distillation | 5-Hydroxymethyl-1,4-Dioxan-2-one | 65% |

Preparation of Substituted 1,4-Dioxane (B91453) Derivatives from Epoxides

A versatile approach for the preparation of substituted 1,4-dioxane derivatives begins with readily available epoxides. enamine.net The key step in this methodology is the ring-opening of the epoxide with the monosodium salt of ethylene (B1197577) glycol. enamine.net The resulting diol intermediate then undergoes cyclization to form the 1,4-dioxane ring. enamine.net This method has been successfully applied to synthesize a variety of 2-mono-, 2,2-, and 2,3-disubstituted 1,4-dioxane derivatives. enamine.net While this method is demonstrated for the broader class of 1,4-dioxanes, the principles can be adapted for the synthesis of precursors that could be oxidized to form this compound derivatives.

Green Chemistry Approaches in this compound Synthesis

Enzyme-Catalyzed Synthesis of this compound

Enzymatic methods offer a green alternative for the synthesis and modification of this compound and its polymers. Lipases, a class of hydrolase enzymes, have been shown to be effective catalysts in this context. nih.gov Specifically, Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a widely used biocatalyst for these transformations. nih.govnih.gov

Lipases can catalyze the ring-opening polymerization of this compound to produce metal-free polyesters, which are desirable for their biocompatibility. nih.gov This enzymatic approach avoids the use of heavy metal catalysts often employed in traditional polymerization methods. Furthermore, engineered CALB mutants have been developed to catalyze the enantioselective hydrolysis of 1,4-benzodioxane-2-carboxylic acid methyl ester, a derivative of this compound, to produce optically pure molecules. nih.gov The efficiency of these enzymatic reactions can be influenced by factors such as the choice of co-solvent, with n-butanol being identified as a beneficial medium. nih.gov

Table 3: Enzymes and Conditions in this compound Related Synthesis.

| Enzyme | Reaction Type | Substrate Example | Key Findings |

| Candida antarctica Lipase B (CALB) | Ring-Opening Copolymerization | This compound and Pentadecalactone | Produced high molecular weight copolyesters (>30,000). nih.gov |

| Engineered CALB Mutants (A225F, A225F/T103A) | Kinetic Resolution (Hydrolysis) | (±)-Methyl 1,4-benzodioxan-2-carboxylate | Achieved high enantiomeric excess (e.e.s 97%) in the presence of 20% n-butanol. nih.gov |

| Porcine Pancreatic Lipase (PPL) | Phospha-Michael Addition | β-nitrostyrene, biphenyphosphine oxide | Demonstrates lipase promiscuity for C-P bond formation under mild conditions. nih.gov |

Utilization of Carbon Dioxide as a C1 Source for Cyclic Carbonate Synthesis (Related Concepts)

The synthesis of this compound is part of a broader field of cyclic monomer synthesis. A related and significant area of research is the utilization of carbon dioxide (CO2) as a renewable, non-toxic, and abundant C1 source for chemical synthesis. google.comepa.gov One of the most successful applications of this concept is the reaction of CO2 with epoxides to produce five-membered cyclic carbonates. google.com This process is a prime example of green and sustainable chemistry, as it is a 100% atom-economical reaction, meaning all the atoms from the reactants are incorporated into the final product. google.com

The cycloaddition of CO2 to epoxides is typically catalyzed by a variety of systems, including alkali metal halides, organic bases, ionic liquids, and metal complexes. chemicalbook.comnih.govmdpi.com The general mechanism involves the activation of the epoxide by a catalyst, followed by a nucleophilic attack that opens the epoxide ring. This intermediate then reacts with CO2, and a subsequent intramolecular cyclization releases the cyclic carbonate product. nsf.gov Bifunctional catalysts, which possess both a Lewis acidic site to activate the epoxide and a Lewis basic or nucleophilic site to attack it, are often particularly effective. chemicalbook.com

While this method directly produces cyclic carbonates, not this compound (a cyclic ester), the underlying principles of forming cyclic monomers through atom-economical ring-forming reactions are highly relevant. This approach showcases a sustainable pathway to valuable chemical building blocks, a goal shared by researchers developing new syntheses for monomers like this compound. epa.gov

Below is a table summarizing various catalytic systems used for the synthesis of cyclic carbonates from epoxides and CO2.

| Catalyst | Co-catalyst/Solvent | Epoxide Substrate | Temperature (°C) | CO2 Pressure (MPa) | Yield (%) |

|---|---|---|---|---|---|

| CaI2-18C6 complex | Solvent-free | Glycidol | 25 | 0.1 | 99 |

| Imidazolium halide salts | Solvent-free | Propylene oxide | 100 | 0.8 | 95 |

| Zinc halides | None | Styrene oxide | 120 | 2.0 | 98 |

| Al(salen) complexes | None | Cyclohexene oxide | 100 | 4.5 | 99 |

| Metal oxides (e.g., MgO) | None | Epichlorohydrin | 130 | 1.0 | 94 |

Chiral Synthesis of this compound and its Stereoisomers

The introduction of chirality into the this compound backbone can significantly influence the properties of the resulting polymers, such as their degradation profiles and mechanical characteristics. Chiral synthesis aims to produce specific stereoisomers of substituted this compound. A notable advancement in this area is the catalytic enantioselective alkylation of substituted dioxanone enol ethers, which provides access to C(α)-tetrasubstituted α-hydroxyketones, acids, and esters. nih.gov

This methodology utilizes a palladium-catalyzed asymmetric alkylation of silyl enol ethers derived from dioxanones. The key to achieving high enantioselectivity is the use of a chiral ligand, such as (S)-t-BuPHOX, in conjunction with a palladium catalyst. nih.gov The reaction proceeds by treating the silyl enol ether with an allylic carbonate in the presence of the palladium catalyst system. This process generates a quaternary stereocenter at the α-position to the carbonyl group with high enantiomeric excess (ee). nih.gov

The resulting enantioenriched substituted dioxanones are valuable intermediates. The dioxanone framework can be subsequently cleaved under acidic conditions to yield chiral α-hydroxyketones, acids, or esters, depending on the workup conditions. nih.gov This strategy represents a powerful tool for creating complex chiral building blocks from simple dioxanone precursors.

The following table details the results of the palladium-catalyzed asymmetric alkylation for various substituted dioxanone silyl enol ethers. nih.gov

| Substrate (Silyl Enol Ether) | Allylic Carbonate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 2,2-Dimethyl-6-(triethylsilyloxy)-2,3-dihydro-4H-1,4-dioxin-5-one | Diallyl carbonate | 85 | 90 |

| 2,2-Dimethyl-6-(triethylsilyloxy)-2,3-dihydro-4H-1,4-dioxin-5-one | Dimethallyl carbonate | 88 | 90 |

| 2,2-Diphenyl-6-(triethylsilyloxy)-2,3-dihydro-4H-1,4-dioxin-5-one | Diallyl carbonate | 95 | 92 |

| Spiro[cyclohexane-1,2'- google.comresearchgate.netdioxan]-6'-(triethylsilyloxy)-2',3'-dihydro-4'H-5'-one | Diallyl carbonate | 93 | 94 |

| 2,2-Dimethyl-6-(triethylsilyloxy)-2,3-dihydro-4H-1,4-dioxin-5-one | Dichloroallyl carbonate | 81 | 88 |

Functionalization Strategies for this compound Monomers

Functionalizing this compound monomers by introducing pendant chemical groups is a key strategy for tailoring the properties of the resulting polymers. These functional groups can alter hydrophilicity, degradation rates, and mechanical properties, or provide sites for further chemical modification, such as drug conjugation.

A direct and versatile method for preparing functionalized 1,4-dioxan-2-ones involves the selection of appropriately substituted 1,2-glycols as starting materials. In a process involving the reaction of a 1,2-glycol with formaldehyde and carbon monoxide in the presence of a hydrogen fluoride catalyst, the structure of the final dioxanone is dictated by the R group on the initial glycol. google.com By choosing a 1,2-glycol with a desired functional group, a correspondingly functionalized this compound can be synthesized. This approach allows for the incorporation of a wide range of functionalities, including alkyl, cycloalkyl, hydroxy-alkyl, aralkyl, and alkoxyalkyl groups. google.com

Another strategy involves building the dioxane ring from functionalized precursors. For example, functionalized 1,4-dioxanes (as opposed to the 2-one derivative) can be prepared from readily available epoxides. This method involves the ring-opening of an epoxide with an ethylene glycol salt, followed by cyclization to form the dioxane ring. enamine.net This principle of constructing the heterocyclic ring from functional components can be adapted for the synthesis of functionalized this compound monomers.

The table below illustrates how different substituted 1,2-glycols can be used to synthesize functionalized this compound monomers based on the synthetic approach described. google.com

| Starting 1,2-Glycol | R Group | Resulting Functionalized this compound |

|---|---|---|

| Propane-1,2-diol | Methyl (-CH3) | 6-Methyl-1,4-dioxan-2-one |

| Glycerol (Propane-1,2,3-triol) | Hydroxymethyl (-CH2OH) | 6-(Hydroxymethyl)-1,4-dioxan-2-one |

| 3-Methoxypropane-1,2-diol | Methoxymethyl (-CH2OCH3) | 6-(Methoxymethyl)-1,4-dioxan-2-one |

| 1-Phenyl-1,2-ethanediol | Phenyl (-C6H5) | 6-Phenyl-1,4-dioxan-2-one |

| 3-Cyclohexylpropane-1,2-diol | Cyclohexylmethyl (-CH2-C6H11) | 6-(Cyclohexylmethyl)-1,4-dioxan-2-one |

Polymerization Mechanisms and Kinetics of 1,4 Dioxan 2 One Pdo

Ring-Opening Polymerization (ROP) of 1,4-Dioxan-2-one

The ROP of PDO is a versatile method that allows for the synthesis of high molecular weight polymers. Various catalytic systems, ranging from metal-based initiators to enzymes, have been employed to facilitate this reaction.

Mechanistic investigations have shown that the ROP of PDO typically proceeds via a coordination-insertion mechanism, particularly when using metal-based initiators such as aluminum triisopropoxide (Al(OiPr)₃) and lanthanum isopropoxide (La(OiPr)₃). acs.orgresearchgate.netpolymer.cn This mechanism involves the coordination of the monomer to the metal center of the initiator, followed by the insertion of the monomer into the metal-alkoxide bond. acs.orgresearchgate.netpolymer.cn A key feature of this process is the selective cleavage of the acyl-oxygen bond of the monomer, as opposed to the alkyl-oxygen bond. acs.orgresearchgate.netpolymer.cn

Studies using lanthanum isopropoxide have further elucidated the process. Analysis of the resulting oligomers revealed the presence of both linear polymer chains and PPDO macrocycles. researchgate.net The formation of linear chains is initiated by the metal-alkoxide bond, leading to a hydroxyl end group after hydrolysis, while the other end of the chain is an isopropyl ester. researchgate.net

When catalyzed by enzymes like Novozym 435, the ROP of PDO is believed to follow a monomer-activated mechanism. researchgate.net

The polymerization of PDO is a thermodynamically controlled process, characterized by specific enthalpy (ΔH) and entropy (ΔS) values, which in turn determine the ceiling temperature (Tc). The ceiling temperature is the temperature at which the rate of polymerization and depolymerization are equal, and above which polymerization is not thermodynamically favorable. icm.edu.plresearchgate.net

Several studies have determined the thermodynamic parameters for the bulk polymerization of PDO, with some variations depending on the catalytic system and experimental conditions. One study reported a standard enthalpy of polymerization (ΔHp°) of -13.8 kJ mol⁻¹ and a standard entropy of polymerization (ΔSp°) of -45.0 J mol⁻¹ K⁻¹. wiley-vch.de Another investigation using Sn(II) ethylhexanoate or triethylaluminum (B1256330) as initiators found a ΔHls of -14.1 kJ mol⁻¹ and a ΔSls of -26.1 J mol⁻¹ K⁻¹, resulting in a calculated ceiling temperature of 265 °C. acs.orgepa.gov When catalyzed by Novozym 435, the enthalpy and standard entropy of polymerization were found to be -19 kJ mol⁻¹ and -66 J K⁻¹ mol⁻¹, respectively. researchgate.net

The relatively low ceiling temperature of PPDO contributes to its thermal instability in the molten state, favoring depolymerization reactions. icm.edu.plresearchgate.net

Table 1: Thermodynamic Parameters for the Polymerization of this compound

| Initiator/Catalyst | Enthalpy (ΔH) | Entropy (ΔS) | Ceiling Temperature (Tc) |

|---|---|---|---|

| Sn(II) ethylhexanoate / triethylaluminum | -14.1 kJ mol⁻¹ acs.orgepa.gov | -26.1 J mol⁻¹ K⁻¹ acs.orgepa.gov | 265 °C researchgate.netacs.orgepa.govakjournals.com |

| Novozym 435 | -19 kJ mol⁻¹ researchgate.net | -66 J K⁻¹ mol⁻¹ researchgate.net | Not Reported |

Reaction conditions can influence the thermodynamic parameters of PDO polymerization. The equilibrium monomer conversion is notably dependent on the physical state (amorphous or crystalline) of the resulting PPDO, especially at temperatures below its melting point. acs.orgresearchgate.net Factors such as pressure and the choice of solvent can also affect the ceiling temperature. nih.gov An increase in pressure generally favors polymerization, while the interaction between the monomer and solvent can alter the enthalpy and entropy of the reaction. nih.gov

The polymerization of PDO is a reversible process. researchgate.net This reversibility is a consequence of the thermodynamic parameters, particularly the relatively low ceiling temperature. icm.edu.plresearchgate.net At temperatures approaching or exceeding the ceiling temperature, the depolymerization reaction, where the polymer reverts to the monomer, becomes significant. icm.edu.plresearchgate.net This equilibrium between polymerization and depolymerization is a key characteristic of the PDO system and has implications for polymer processing and stability. researchgate.neticm.edu.plresearchgate.net The thermal instability and tendency for unzipping depolymerization are important considerations in the handling and application of PPDO. acs.orgakjournals.com

The kinetics of the bulk polymerization of PDO have been investigated using various initiators. These studies provide insights into the reaction rates and the factors that influence them.

In studies using initiators such as aluminum triisopropoxide and lanthanum isopropoxide, the polymerization of PDO was found to be first-order with respect to the monomer concentration. acs.orgresearchgate.netresearchgate.net This means that the rate of polymerization is directly proportional to the concentration of the PDO monomer. For the polymerization initiated by aluminum triisopropoxide at 80 °C, the reaction is also first-order with respect to the initiator concentration, with an absolute rate constant of 0.08 L mol⁻¹ s⁻¹. acs.orgresearchgate.net

Similarly, when catalyzed by Novozym 435, the polymerization also exhibits first-order kinetics with respect to the monomer concentration, as indicated by a linear relationship in the kinetic plot of In{([M]₀ - [M]ₑ)/([M]ₜ - [M]ₑ)} versus time. researchgate.net

The activation energy (Ea) and pre-exponential factor (A) are crucial kinetic parameters that describe the temperature dependence of the reaction rate. These have been determined for the bulk polymerization of PDO under different catalytic conditions.

For the polymerization catalyzed by lanthanum isopropoxide, the apparent activation energy was calculated to be 30.8 kJ mol⁻¹. researchgate.net When Novozym 435 was used as the catalyst, a lower apparent activation energy of 45.3 kJ mol⁻¹ was reported. researchgate.net Another study investigating the equilibrium polymerization with Sn(II) ethylhexanoate or triethylaluminum calculated a higher activation energy of 71.8 kJ mol⁻¹. acs.orgepa.gov The pyrolysis of PPDO, which is essentially a depolymerization process, was found to have an activation energy of 127 kJ mol⁻¹ and a pre-exponential factor of 2.3×10⁹ s⁻¹. researchgate.netinfona.pl

Table 2: Activation Energy for the Polymerization of this compound

| Initiator/Catalyst | Activation Energy (Ea) |

|---|---|

| Lanthanum isopropoxide | 30.8 kJ mol⁻¹ researchgate.net |

| Novozym 435 | 45.3 kJ mol⁻¹ researchgate.net |

| Sn(II) ethylhexanoate / triethylaluminum | 71.8 kJ mol⁻¹ acs.orgepa.gov |

Kinetics of Bulk Polymerization of PDO

Catalytic Systems for this compound Polymerization

The ring-opening polymerization (ROP) of this compound is the primary method for synthesizing its polymer, poly(this compound) (PPDO). This process is critically dependent on the catalytic system employed, which dictates the reaction kinetics, the characteristics of the resulting polymer, and its suitability for specific applications. Catalytic systems can be broadly categorized into metal-based, enzymatic, and metal-free organic systems.

Metal-Based Catalysts (e.g., Tin(II) Ethylhexanoate, Triethylaluminum, Dibutyltin Oxide)

Metal-based catalysts are widely used for the ROP of cyclic esters like PDO due to their high efficiency and ability to produce high molecular weight polymers. tandfonline.com

Tin(II) Ethylhexanoate (Stannous Octoate, Sn(Oct)₂) is one of the most common and effective catalysts for the ROP of PDO. tandfonline.comresearchgate.net It is often used in bulk polymerization and is known for promoting high monomer conversion. acs.org The polymerization typically proceeds via a coordination-insertion mechanism. acs.org However, the thermal stability of the resulting PPDO can be inversely proportional to the concentration of the Sn(Oct)₂ catalyst used. koreascience.kr The presence of residual tin in the final polymer is a significant drawback for biomedical applications, prompting efforts to minimize its use or find alternatives. tandfonline.comresearchgate.net

Triethylaluminum (AlEt₃) and other aluminum-based initiators, such as aluminum triisopropoxide (Al(OiPr)₃), are also effective for PDO polymerization. acs.orgcqvip.com Al(OiPr)₃, for instance, can initiate the ROP of PDO in bulk, proceeding through a coordination-insertion mechanism involving the cleavage of the acyl-oxygen bond of the monomer. acs.orgresearchgate.netdntb.gov.ua The kinetics of polymerization using Al(OiPr)₃ is typically first-order with respect to both the monomer and the initiator. acs.orgresearchgate.net These catalysts allow for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity. acs.orgresearchgate.net

Dibutyltin Oxide is another metal-based catalyst used for PDO polymerization, often in conjunction with alcohol initiators to produce α,ω-dihydroxy telechelics (polymers with hydroxyl groups at both ends). researchgate.net

| Catalyst | Initiator/Conditions | Monomer Conversion/Time | Resulting Polymer Properties (Mₙ or Mₙ) | Reference |

| Tin(II) Ethylhexanoate | Lauryl Alcohol / Bulk | Not Specified | Mₙ decreases with initiator content | koreascience.kr |

| Aluminum Triisopropoxide | Bulk / 80 °C | Varies with M/I ratio | Mₙ increases with conversion; Mₙ/Mₙ < 1.3 | acs.orgresearchgate.net |

| Triethylaluminum | Bulk / 60-180 °C | Equilibrium reached | Not Specified | acs.org |

| Lanthanum Isopropoxide | Bulk / Varies | First-order kinetics | Mₙ up to 5.2 x 10⁴ g/mol | researchgate.netdntb.gov.ua |

Enzyme-Catalyzed Polymerization (e.g., Novozym 435, Lipase (B570770) CA)

Enzyme-catalyzed ROP has emerged as a "green" alternative to metal catalysis, avoiding the issue of toxic metal residues in the final polymer. tandfonline.comresearchgate.net Lipases are particularly effective for this purpose.

Novozym 435 , which is lipase B from Candida antarctica immobilized on an acrylic resin, is a highly effective catalyst for the ROP of PDO. tandfonline.comresearchgate.net It can be used to synthesize metal-free PPDO, which is highly desirable for medical applications. koreascience.krresearchgate.net The polymerization can be carried out under mild conditions, for example at 60°C, reaching equilibrium after 12 hours. researchgate.netresearchgate.net The kinetics of Novozym 435-catalyzed polymerization is first-order with respect to the monomer concentration. researchgate.net This enzymatic approach has been successfully used in grafting PPDO onto other polymers. tandfonline.comtandfonline.com

Lipase CA , also derived from Candida antarctica, demonstrates high catalytic activity for PDO polymerization. It can produce PPDO with a weight-average molecular weight (Mₙ) as high as 41,000 g/mol . researchgate.net The presence of a small amount of water can enhance the polymerization by acting as an initiator, but excess water can lead to chain cleavage and depress the polymerization. researchgate.net

| Enzyme Catalyst | Conditions | Time | Resulting Polymer Properties (Mₙ or Mₙ) | Reference |

| Novozym 435 | Bulk / 60 °C | 12 h | Mₙ up to 2.09 x 10⁴ g/mol | researchgate.netresearchgate.net |

| Lipase CA | 60 °C | 15 h | Mₙ = 41,000 g/mol | researchgate.net |

| Immobilized Porcine Pancreas Lipase (IPPL) | Bulk / 150 °C | 24 h | Mₙ up to 63,400 g/mol (in copolymers) | nih.gov |

Metal-Free Polymerization Approaches

To circumvent the issue of metal contamination without relying on enzymes, metal-free organic catalysts have been developed. These organocatalysts are often small organic molecules that can activate the monomer for polymerization. google.com

Various organocatalytic systems, including pyridines, phosphines, N-heterocyclic carbenes (NHCs), guanidines, and amidines, can generate linear polyesters in the presence of an alcohol initiator. mdpi.com Strong bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are among the most widely used organic catalysts. mdpi.com For instance, 4-dimethylaminopyridine (B28879) (DMAP) has been used to promote the organo-catalyzed ROP of PDO derivatives. acs.org Another approach involves using combinations of catalysts, such as a thiourea (B124793) and a tertiary amine like sparteine. google.com These methods are advantageous as they are versatile, suitable for a range of conditions, and the catalysts are typically easy to remove from the final polymer. mdpi.com

Initiator Systems in ROP of PDO

In many ROP systems, an initiator is required to start the polymerization process. The choice of initiator is crucial as it can control the molecular weight of the polymer and can be used to introduce specific end-groups. Protic sources, such as water or alcohols, are common initiators. google.com

For example, lauryl alcohol has been used as an initiator in the bulk polymerization of PDO, where the degree of polymerization was found to decrease as the initiator content increased. koreascience.kr In enzyme-catalyzed polymerization, water can act as an initiator. researchgate.net

In coordination-insertion polymerization, initiated by metal alkoxides like Al(OiPr)₃, the alkoxide group from the initiator becomes the starting point of the polymer chain, forming an alkyl ester end group. researchgate.net This mechanism allows for precise control over the polymer architecture. For instance, using a macroinitiator like α-methoxy-ω-hydroxy-poly(ethylene glycol) (CH₃O-PEG-OH) allows for the synthesis of block copolymers. researchgate.netacs.org Similarly, functional initiators, such as a protected monosaccharide, can be used with an Al(OiPr)₃ system to yield polymers with a specific functional end-group. researchgate.net

Copolymerization of this compound with Other Monomers

Copolymerization is a powerful strategy to modify and enhance the properties of PPDO. By incorporating other monomers into the polymer chain, characteristics such as flexibility, degradation rate, and thermal properties can be finely tuned to meet the demands of specific applications. researchgate.net4medchem.com This approach has been explored extensively to create novel biodegradable materials with tailored performance.

Synthesis and Characterization of Poly(this compound)-Based Copolymers

The synthesis of PPDO-based copolymers is typically achieved through the ring-opening copolymerization of PDO with other cyclic monomers. A range of comonomers has been investigated, leading to both random and block copolymers with diverse properties.

A notable example is the copolymerization of PDO with D,L-3-methyl-1,4-dioxan-2-one (MeDX). researchgate.netacs.org The resulting random copolymers exhibit thermal properties that change significantly with the incorporation of MeDX units. For instance, a copolymer containing 8 mole percent of MeDX has a melting temperature (Tₘ) of 95.5°C, which is about 15°C lower than that of the PPDO homopolymer. researchgate.netacs.org Block copolymers of PDO and MeDX have also been synthesized using α-methoxy-ω-hydroxy-PEG as a macroinitiator, creating amphiphilic materials that can form micelles in aqueous solutions. researchgate.netacs.org

Copolymerization of PDO with other monomers like ε-caprolactone, glycolide, and lactide is also common. 4medchem.comwipo.int Combining PDO with glycolide, for example, integrates the flexibility of PPDO with the faster absorption properties of polyglycolic acid, while also reducing the copolymer's crystallinity. 4medchem.com The characterization of these copolymers involves a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the copolymer structure and determine its composition. acs.orgmdpi.comresearchgate.net Size-Exclusion Chromatography (SEC) provides information on molecular weight and polydispersity. acs.org Thermal properties are investigated using Differential Scanning Calorimetry (DSC) to determine glass transition (T₉) and melting (Tₘ) temperatures, and Thermogravimetric Analysis (TGA) to assess thermal stability. tandfonline.comacs.org Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups and confirm the formation of ester linkages. tandfonline.comacs.org

| Comonomer(s) | Catalyst/Initiator | Copolymer Type | Key Findings | Reference |

| D,L-3-Methyl-1,4-dioxan-2-one (MeDX) | Sn(Oct)₂ / CH₃O-PEG-OH | Block | Amphiphilic; forms core-shell micelles. | researchgate.netacs.orgacs.org |

| D,L-3-Methyl-1,4-dioxan-2-one (MeDX) | Various classical initiators | Random | Tₘ decreases with MeDX incorporation. | researchgate.netacs.org |

| ε-Caprolactone (CL) | Coordination-insertion catalyst | Not specified | Produces thermally stabilized copolymers. | wipo.int |

| 5-Benzyloxy-trimethylene carbonate (BTMC) | Immobilized Porcine Pancreas Lipase | Random | Mₙ increased with higher BTMC feed ratio. | nih.gov |

| Soy Protein Isolate (SPI) | Sn(Oct)₂ | Graft | Grafting rate increased with PDO content. | acs.org |

| Cellulose (B213188) | 4-Dimethylaminopyridine (DMAP) | Graft | Successful grafting of PPDO onto cellulose in an ionic liquid. | ncsu.edu |

Block Copolymer Synthesis (e.g., Poly(p-dioxanone)-b-poly(tetrahydrofuran)-b-poly(p-dioxanone))

The synthesis of block copolymers incorporating poly(p-dioxanone) (PPDO) segments allows for the creation of materials with a combination of properties derived from each distinct block. A notable example is the synthesis of ABA-type triblock copolymers, where PPDO serves as the 'A' block and another polymer constitutes the central 'B' block.

The triblock copolymer poly(p-dioxanone)-b-poly(tetrahydrofuran)-b-poly(p-dioxanone) (PPDO-b-PTHF-b-PPDO) is synthesized via ring-opening polymerization (ROP) of p-dioxanone (PDO). researchgate.net In this process, dihydroxyl-terminated poly(tetrahydrofuran) (PTHF-diol) acts as a macroinitiator. researchgate.net The polymerization is typically catalyzed by stannous octoate (Sn(Oct)₂). researchgate.net The reaction involves the hydroxyl end-groups of the PTHF macroinitiator initiating the polymerization of PDO, leading to the growth of PPDO chains from both ends of the PTHF block. researchgate.net Key factors influencing the copolymerization include the feed ratio of the monomer to the macroinitiator, reaction time, and temperature. researchgate.net

A similar strategy is employed for synthesizing other PPDO-based block copolymers. For instance, poly(p-dioxanone)-poly(ethylene glycol)-poly(p-dioxanone) (PPDO-PEG-PPDO) triblock copolymers are prepared using poly(ethylene glycol) (PEG) with varying molecular weights as the macroinitiator. researchgate.net The synthesis can be performed through suspension ring-opening polymerization of PDO in supercritical carbon dioxide. researchgate.net The formation of the block structure has been confirmed by ¹H nuclear magnetic resonance (NMR), even when the polymerization occurs in the confined environment of particles. researchgate.net

Furthermore, diblock copolymers such as poly(ε-caprolactone)-block-poly(this compound) (PCL-b-PDX) can be synthesized sequentially. researchgate.net This involves first initiating the polymerization of ε-caprolactone (CL) with an initiator like aluminum triisopropoxide (Al(OiPr)₃) to form a living PCL macroinitiator. researchgate.net Subsequently, PDO monomer is added to the living PCL solution, initiating the polymerization of the second block. researchgate.net Despite the poor solubility of PPDO in many organic solvents, this method allows for a "living" polymerization process. researchgate.net Thermal analysis of these diblock copolymers shows two distinct melting endotherms, corresponding to the PCL and PPDO blocks, respectively, indicating microphase separation. researchgate.net

| Copolymer | Macroinitiator | Catalyst/Initiator | Synthesis Method | Key Findings | Reference |

|---|---|---|---|---|---|

| PPDO-b-PTHF-b-PPDO | Dihydroxyl poly(tetrahydrofuran) (PTHF-diol) | Stannous octoate (Sn(Oct)₂) | Ring-Opening Polymerization (ROP) | Synthesis of triblock copolymers is influenced by feed ratio, reaction time, and temperature. | researchgate.net |

| PPDO-b-PEG-b-PPDO | Poly(ethylene glycol) (PEG) | Stannous octoate (Sn(Oct)₂) | Suspension ROP in supercritical CO₂ | Successful formation of the block structure confirmed by ¹H NMR. | researchgate.net |

| PCL-b-PDX | Living PCL chains | Aluminum triisopropoxide (Al(OiPr)₃) | Sequential ROP | "Living" polymerization achieved; thermal analysis shows two distinct melting points, indicating immiscibility of the blocks. | researchgate.net |

Grafting of Poly(this compound) onto Other Polymers

Grafting poly(this compound) (PPDO) side chains onto a pre-existing polymer backbone is a powerful method to modify the properties of the original polymer, often imparting biodegradability, thermoplasticity, and altered hydrophobicity. acs.org The most common approach is the "grafting from" method, where the ring-opening polymerization (ROP) of p-dioxanone (PDO) is initiated from functional groups (typically hydroxyl or amine groups) present on the backbone of the substrate polymer. acs.orgacs.orgumons.ac.be

This technique has been successfully applied to a variety of natural and synthetic polymers.

Grafting onto Natural Polymers:

Soy Protein Isolate (SPI): PPDO has been grafted onto soy protein isolate to create a novel biodegradable copolymer (SPI-g-PPDO). acs.orgacs.org The ROP is initiated from the amine or hydroxyl groups of the soy protein in the presence of stannous octoate (Sn(Oct)₂) as a co-initiator/catalyst. acs.orgacs.org The reaction is typically carried out at an elevated temperature (e.g., 80 °C) under a nitrogen atmosphere. acs.org Characterization by Fourier transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) confirms the grafting, with the content and length of the PPDO graft chains increasing with a higher initial monomer concentration. acs.org

Cellulose and its Derivatives: Cellulose-graft-poly(p-dioxanone) (cellulose-g-PPDO) copolymers have been prepared by homogeneously grafting PPDO from the hydroxyl groups of cellulose. ncsu.edu This can be achieved using an organic nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) in an ionic liquid such as 1-butyl-3-methylimidazolium chloride (BmimCl). ncsu.edu Similarly, PPDO has been grafted onto ethyl cellulose via bulk ROP using Sn(Oct)₂ as the catalyst. researchgate.net Hydroxyethylcellulose (HEC) has also served as a backbone for grafting PPDO, creating amphiphilic copolymers. sci-hub.se

Grafting onto Synthetic Polymers:

Poly(vinyl alcohol) (PVA): PVA-graft-PPDO copolymers have been synthesized using PVA as a multifunctional initiator and Sn(Oct)₂ as a catalyst. polymer.cn The process can involve an initial graft copolymerization in a homogeneous molten state, followed by solid-state polymerization to achieve a more controlled molecular structure by suppressing side reactions. polymer.cn

Poly(N-2-hydroxyethyl)-DL-aspartamide (PHEA): PPDO has been grafted onto the hydroxyl end groups of PHEA via ROP. tandfonline.comresearchgate.net Both organometallic catalysts like Sn(Oct)₂ and enzymes such as Candida Antarctica Lipase B have been used for this purpose. tandfonline.comresearchgate.net The resulting graft copolymers exhibit altered thermal stability and crystallinity compared to the PHEA backbone. tandfonline.com

The "coordination-insertion" mechanism is the most commonly accepted pathway for ROP of lactones like PDO when catalyzed by tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂). umons.ac.be The catalyst reacts with hydroxyl groups on the polymer backbone to form a tin alkoxide, which is the true initiator of the polymerization. umons.ac.be

| Backbone Polymer | Grafting Method | Catalyst/Initiator | Key Findings | Reference |

|---|---|---|---|---|

| Soy Protein Isolate (SPI) | "Grafting from" via ROP | Stannous octoate (Sn(Oct)₂) | PPDO content and chain length increase with monomer concentration; copolymer is melt-processable. | acs.orgacs.org |

| Cellulose | Homogeneous ROP in ionic liquid | 4-dimethylaminopyridine (DMAP) | Successful grafting of PPDO side chains onto the cellulose backbone confirmed by FT-IR and NMR. | ncsu.edu |

| Poly(vinyl alcohol) (PVA) | ROP in molten state followed by solid-state polymerization | Stannous octoate (Sn(Oct)₂) | Solid-state polymerization leads to a more controlled molecular structure. | polymer.cn |

| Poly(N-2-hydroxyethyl)-DL-aspartamide (PHEA) | "Grafting from" via ROP | Sn(Oct)₂ or Candida Antarctica Lipase B | Grafting confirmed by multiple analytical techniques; enzyme-catalyzed ROP resulted in higher crystalline order. | tandfonline.comresearchgate.net |

Degradation and Recycling of Poly 1,4 Dioxan 2 One Ppdo

Thermal Degradation of PPDO

The thermal degradation of PPDO is a significant consideration, especially for melt processing, as the polymer has relatively poor thermal stability with its ceiling temperature being only 265°C. akjournals.com Degradation can be detected at temperatures as low as 150°C. akjournals.com

The pyrolysis of PPDO has been studied to assess its potential as a feedstock recycling material. researchgate.netinfona.pl Investigations using thermogravimetric analysis have shown that the primary product of PPDO pyrolysis is the monomer, 1,4-dioxan-2-one (PDO), which distills off during the process. researchgate.netinfona.pl

Kinetic parameters for the pyrolysis of PPDO have been determined through thermogravimetric measurements at various heating rates. The activation energy for the process is approximately 127 kJ/mol, with a reaction order of zero. researchgate.netinfona.pl These findings suggest that the thermal degradation of PPDO is predominantly a zero-order depolymerization process. nih.govresearchgate.net However, analysis of the initial stages of pyrolysis indicates that minor reactions, such as the formation of vinyl compounds and acid anhydride (B1165640) derivatives, occur alongside the main depolymerization. researchgate.net

The kinetics of thermal degradation can be influenced by the surrounding atmosphere. Studies have shown that the thermal stability of PPDO is higher in a pure nitrogen atmosphere compared to an air atmosphere. researchgate.net The mechanism of thermal degradation in nitrogen is described as a random nucleation process (F1 mechanism), while in an air atmosphere, it follows a nucleation and growth mechanism (A2 mechanism). researchgate.net

Table 1: Kinetic Parameters of PPDO Pyrolysis

| Parameter | Value | Reference |

|---|---|---|

| Activation Energy (Ea) | 127 kJ/mol | researchgate.netinfona.pl |

| Order of Reaction (n) | 0 | researchgate.netinfona.pl |

The primary mechanism for the thermal decomposition of PPDO is unzipping depolymerization, where monomer units are sequentially cleaved from the polymer chain ends. researchgate.netinfona.plicm.edu.pl This process is favored by the low ceiling temperature of PPDO. researchgate.neticm.edu.pl The active species that initiate this unzipping reaction are believed to be the terminal hydroxyl groups of the polymer chains. akjournals.com

The molecular weight of a polymer can significantly impact its thermal stability. researchgate.netetflin.com For PPDO, a decrease in molecular weight, which can occur during processes like annealing, can lead to a slight decrease in thermal stability. nih.gov However, even with some reduction in molecular weight due to thermal processing, PPDO can maintain good thermal stability. nih.govresearchgate.net Conversely, studies on other polymers have shown that an increase in molecular weight generally leads to an increase in thermal decomposition temperatures. mdpi.com The dispersity of the polymer, which describes the distribution of molecular weights, also plays a role, with a broader distribution potentially lowering thermal stability due to the presence of lower molecular weight components. researchgate.net

Trace metal residues from catalysts used in the ring-opening polymerization of PDO to synthesize PPDO can have a non-ignorable role in its thermal degradation. researchgate.net These metal ions can accelerate the decomposition of PPDO due to their catalytic effect. researchgate.net

The type of metal residue influences the rate of degradation, and this effect can vary depending on the atmosphere. In a nitrogen atmosphere, the catalytic activity for decomposition follows the order: Al > Zn > Sn > Novozym 435. researchgate.net In an air atmosphere, the order changes to Sn > Al > Zn > Novozym 435. researchgate.net The content of the metal residue is also a key factor, with higher concentrations leading to decreased thermal stability. researchgate.net A metal-free PPDO sample exhibits similar decomposition behavior to one synthesized with Novozym 435, confirming that residual metals are a dominant factor in deteriorating the thermal stability of PPDO. researchgate.net

Table 2: Order of Catalytic Activity of Metal Residues on PPDO Thermal Degradation

| Atmosphere | Order of Catalytic Activity | Reference |

|---|---|---|

| Nitrogen | Al > Zn > Sn > Novozym 435 | researchgate.net |

Hydrolytic Degradation of PPDO

Hydrolytic degradation is a key process for the breakdown of PPDO, particularly in biological or environmental contexts. This process involves the cleavage of the ester linkages in the polymer backbone through reaction with water. researchgate.neticcm-central.org

The rate of hydrolytic degradation of PPDO is influenced by a combination of polymer properties and environmental factors. researchgate.netrsc.org

Key factors include:

Temperature: Higher temperatures significantly accelerate the rate of hydrolysis. researchgate.net

Relative Humidity: Increased relative humidity also leads to a faster degradation rate, although temperature is considered to have a more significant impact. researchgate.net

pH: Acidic or basic conditions can catalyze the hydrolysis of ester bonds, leading to faster degradation compared to neutral pH. fiveable.me

Molecular Weight: The initial molecular weight of the polymer affects the degradation process. researchgate.net During degradation, the molecular weight decreases, and its distribution broadens. researchgate.net

Degradation Media: The specific environment in which degradation occurs plays a crucial role. For instance, in an in vitro study, water with a pH close to neutral was found to degrade PPDO faster than phosphate-buffered saline (PBS) or a sodium chloride solution. scispace.com

During hydrolytic degradation, water absorption increases, while properties like intrinsic viscosity, tensile strength, and elongation at break decrease. researchgate.net Surface cracks can also appear and grow as degradation progresses. researchgate.net

Chemical Recycling to Monomer (CRM) Strategies for PPDO

Chemical recycling, a process that converts plastic waste back into its constituent monomers, presents a viable circular economy solution for PPDO. chinesechemsoc.org Due to its chemical structure, specifically the poly(ether-ester) backbone, PPDO is particularly amenable to chemical recycling strategies that yield the original monomer, this compound (also known as p-dioxanone or PDO). nih.gov

The primary and most studied method for the chemical recycling of PPDO is thermal depolymerization, or pyrolysis. infona.pl This process involves heating the polymer in the absence of oxygen, which causes the polymer chains to "unzip," cleanly reverting to the PDO monomer. researchgate.netinfona.pl Research has shown that the pyrolysis of PPDO exclusively results in the distillation of the this compound monomer, making it a highly efficient feedstock recycling method. infona.pl Kinetic studies of this thermal decomposition have estimated an activation energy of 127 kJ mol⁻¹ with a reaction order of zero, which is characteristic of an unzipping depolymerization mechanism. infona.pl Calculations based on these parameters indicate that PPDO can be smoothly converted back to PDO at a temperature of 270°C. infona.pl

This strategy has been successfully applied not only to PPDO homopolymers but also to copolymers containing PPDO blocks. For example, diblock copolymers such as poly(γ-butyrolactone)-block-poly(p-dioxanone) (PγBL-b-PPDO) can be efficiently depolymerized. sciengine.comnih.gov By using low-temperature pyrolysis (e.g., 120°C) under vacuum, these copolymers can be broken down into their respective monomers with yields exceeding 95%. sciengine.comnih.gov A key advantage of this approach is that the resulting mixture of monomers can be separated with high purity (around 99%) due to their different physicochemical properties. These recovered monomers can then be repolymerized to produce new copolymers with nearly identical structures and thermal stability, thus demonstrating a closed-loop recycling system. sciengine.comnih.gov

The development of chemically recyclable polymers like PPDO is a significant step towards a circular polymer economy, where materials are designed for disassembly and reuse, minimizing waste and reliance on virgin feedstocks. researchgate.netdiva-portal.org

| Recycling Strategy | Polymer | Conditions | Outcome | Monomer Yield | Reference |

| Pyrolysis | PPDO | Heating to ~270°C | Exclusive distillation of PDO monomer | High (quantitative conversion) | infona.pl |

| Low-Temperature Pyrolysis | PγBL-b-PPDO | 120°C under vacuum | Depolymerization to γ-BL and PDO monomers | > 95% | sciengine.com, nih.gov |

| Catalytic Thermolysis | PVLs-b-PPDO | Not specified | Depolymerization to n-alkyl substituted δ-VLs and PDO | Not specified | nih.gov |

Advanced Characterization Techniques in 1,4 Dioxan 2 One Research

Spectroscopic Methods for Monomer and Polymer Analysis (e.g., NMR, IR)

Spectroscopic techniques are indispensable for confirming the chemical structure of the 1,4-dioxan-2-one monomer and for verifying the successful polymerization into PPDO. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure. In ¹H NMR analysis of PPDO, characteristic signals corresponding to the methylene (B1212753) groups in the polymer backbone are observed. For instance, in a study of PPDO, signals for the methylene groups were identified at 3.51 ppm, 3.36 ppm, and 2.96 ppm. nih.gov In copolymers, such as cellulose-graft-PPDO, ¹H NMR is used to determine the degree of substitution and the length of the grafted PPDO chains. ncsu.edu ¹³C NMR further corroborates the structure by identifying the carbon atoms in the polymer chain. For example, in cellulose-g-PPDO copolymers, signal correlations at δC/δH of 67.5/4.40, 68.0/3.68, 65.4/4.34, 62.6/4.18, and 61.5/3.79 ppm confirm the presence of PPDO side chains. ncsu.edu

Fourier Transform Infrared (FTIR) Spectroscopy is another powerful tool for structural characterization. The FTIR spectrum of PPDO displays characteristic absorption bands that confirm its chemical structure. Key peaks include those for C-O-C stretching in the PPDO side chain (around 1210 cm⁻¹) and CH₂ rocking (around 720 cm⁻¹). ncsu.edu The presence of an ester linkage in graft copolymers can also be confirmed by FTIR analysis. tandfonline.com

Table 1: Spectroscopic Data for Poly(p-dioxanone) and its Copolymers

| Technique | Sample Type | Key Observations | Reference |

|---|---|---|---|

| ¹H NMR | PPDO | Methylene group signals at 3.51, 3.36, and 2.96 ppm. | nih.gov |

| ¹H NMR | Cellulose-g-PPDO | Used to determine the degree of substitution and side chain length. | ncsu.edu |

| ¹³C NMR | Cellulose-g-PPDO | Correlations confirming PPDO side chains. | ncsu.edu |

| FTIR | Cellulose-g-PPDO | C-O-C stretching at ~1210 cm⁻¹, CH₂ rocking at ~720 cm⁻¹. | ncsu.edu |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are critical for understanding the thermal stability, melting behavior, and crystallization kinetics of PPDO. labmanager.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and degradation profile. labmanager.com The main thermal degradation of untreated PPDO has been observed to start around 185.25 °C. researchgate.net TGA can also be used to determine the composition of copolymers and blends. researchgate.netresearchgate.net For instance, the thermal stability of PPDO can be influenced by its molecular weight and the presence of additives or comonomers. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material. labmanager.com For PPDO, DSC is used to determine its glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). The melting point of PPDO is typically observed around 105-111°C. researchgate.netnih.gov DSC studies have revealed that PPDO can exhibit double melting endotherms, which can be attributed to the melting of different crystal structures or recrystallization during heating. researchgate.net The degree of crystallinity can also be estimated from the enthalpy of melting obtained from DSC curves. nih.gov

Table 2: Thermal Properties of Poly(p-dioxanone) from TGA and DSC

| Technique | Parameter | Value | Conditions/Notes | Reference |

|---|---|---|---|---|

| TGA | Onset of Degradation | ~185.25 °C | Untreated PPDO | researchgate.net |

| DSC | Melting Temperature (Tm) | 105-111 °C | researchgate.netnih.gov | |

| DSC | Glass Transition Temperature (Tg) | -36 °C | Measured at 20°C/minute | google.com |

Molecular Weight Determination (e.g., Gel Permeation Chromatography (GPC))

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers like PPDO. ucl.ac.uk The technique separates molecules based on their hydrodynamic volume in solution.

GPC analysis is crucial for monitoring the progress of polymerization reactions and for understanding how molecular weight influences the physical and mechanical properties of PPDO. ncsu.edu For example, studies have shown a progressive increase in the weight-average molecular weight (Mw) of cellulose-graft-PPDO copolymers with an increasing molar ratio of the p-dioxanone monomer. ncsu.edu In one study, the Mw of such copolymers increased from 33,200 to 83,900 g/mol . ncsu.edu For a particular PPDO sample, a number-average molecular weight (Mn) of 61 kDa and a Mw of 103 kDa, with a PDI of 1.69, were reported. nih.gov It is important to note that the choice of solvent and calibration standards can affect the accuracy of GPC results. researchgate.net

Table 3: Molecular Weight Data for Poly(p-dioxanone) and its Copolymers from GPC

| Sample Type | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Eluent | Reference |

|---|---|---|---|---|---|

| Cellulose-g-PPDO | - | 33,200 - 83,900 | - | Phosphate buffer | ncsu.edu |

| PPDO | 61,000 | 103,000 | 1.69 | Hexafluoroisopropanol | nih.gov |

| Poly[1,4-dioxepan-2-one] | 31,000 | 74,000 | 2.39 | Hexafluoroisopropanol | google.com |

Rheological Property Investigations of PPDO Melts

The study of the rheological properties of poly(p-dioxanone) (PPDO) melts is essential for understanding its processability. nih.gov Rheology is the science of the deformation and flow of matter.

Investigations using rotational rheometers have shown that the melt viscosity of PPDO is dependent on its molecular weight. nih.gov High molecular weight PPDO exhibits shear-thinning behavior, where the viscosity decreases with an increasing shear rate. nih.gov In contrast, low molecular weight PPDO (e.g., Mw = 18 kDa) can display Newtonian flow behavior, where the viscosity is independent of the shear rate. nih.gov The relationship between zero-shear viscosity and molecular weight follows a power law, with a slope of approximately 4.0 on a double-logarithmic plot, which is typical for entangled linear polymers. nih.gov The thermal instability of PPDO is also evident in rheological studies, as a decrease in viscosity over time at elevated temperatures indicates thermal degradation. nih.gov The activation energy for this degradation has been determined to be a relatively low 71.8 kJ/mol. nih.gov

Crystallinity Analysis

The degree and nature of crystallinity in poly(p-dioxanone) (PPDO) significantly impact its mechanical properties and degradation behavior. acs.org Several techniques are employed to analyze the crystallinity of PPDO.

X-ray Diffraction (XRD) is a primary tool for studying the crystal structure of PPDO. XRD patterns of semi-crystalline PPDO show characteristic diffraction peaks, with a prominent peak often observed around 2θ = 22.4°. nih.gov The presence of sharp peaks indicates a crystalline structure. ias.ac.in XRD can also be used to identify different polymorphic forms of PPDO, such as the α and α' forms, which have different chain packing and interchain interactions. acs.org

Polarized Optical Microscopy (POM) allows for the visualization of the spherulitic morphology of PPDO. Spherulites are spherical crystalline structures that grow from a central nucleus. POM studies have shown that PPDO can form banded spherulites with a "Maltese cross" pattern, and the morphology can be influenced by the crystallization temperature. nih.govias.ac.in

The degree of crystallinity can be quantified using data from DSC, where it is calculated from the enthalpy of melting. nih.gov Studies have shown that the crystallinity of PPDO can be enhanced by the addition of nucleating agents or by annealing at specific temperatures. nih.govias.ac.in For instance, annealing PPDO at 90°C for 2 hours resulted in a maximum crystallinity of 57.21%. nih.gov

Table 4: Crystalline Properties of Poly(p-dioxanone)

| Technique | Key Finding | Details | Reference |

|---|---|---|---|

| XRD | Characteristic Peak | A strong diffraction peak is observed at 2θ = 22.4°. | nih.gov |

| XRD | Polymorphism | Identification of α and α' crystal forms. | acs.org |

| POM | Spherulite Morphology | Formation of banded spherulites with "Maltese cross" patterns. | nih.govias.ac.in |

| DSC | Degree of Crystallinity | Can be increased to ~57% through annealing. | nih.gov |

Computational and Theoretical Studies of 1,4 Dioxan 2 One Systems

Modeling of Polymerization Thermodynamics

The thermodynamics of the ring-opening polymerization (ROP) of 1,4-dioxan-2-one are crucial for understanding its polymerizability and the thermal stability of the resulting polymer. acs.org Theoretical investigations have focused on calculating key thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of polymerization.

The polymerization of PDO is an equilibrium-limited process. researchgate.net The ability of the monomer to polymerize is linked to the strain of the six-membered ring. nih.gov Computational studies have shown that while the polymerization of this compound is thermodynamically favored, it is less so than for other lactones like ε-caprolactone and δ-valerolactone. nih.gov This is attributed to both the strain of the ester group in the monomer and the conformational stability of the resulting polymer chain. nih.gov

Experimental studies, often supported by theoretical models, have determined the thermodynamic parameters for the bulk polymerization of PDO. For instance, investigations using catalysts like Sn(II) ethylhexanoate or triethylaluminum (B1256330) over a temperature range of 60–180 °C determined the enthalpy (ΔHls) and entropy (ΔSls) of polymerization to be -14.1 kJ mol⁻¹ and -26.1 J mol⁻¹ K⁻¹, respectively. acs.org Another study using Novozym 435 as a catalyst reported values of -19 kJ mol⁻¹ for enthalpy and -66 J K⁻¹ mol⁻¹ for entropy. researchgate.netresearchgate.net These negative enthalpy and entropy values indicate an exothermic process where the conversion to polymer is favored at lower temperatures. The ceiling temperature (Tc), the point at which the rate of polymerization equals the rate of depolymerization, has been calculated to be 265 °C, highlighting the thermal instability of PPDO at elevated temperatures. acs.orginfona.plresearchgate.net

The thermodynamic equilibrium is also significantly influenced by the physical state (amorphous or crystalline) of the resulting poly(this compound), particularly below its melting temperature. researchgate.netacs.org

| Thermodynamic Parameter | Value | Catalyst/Conditions | Source |

| Enthalpy of Polymerization (ΔHls) | -14.1 kJ mol⁻¹ | Sn(II) ethylhexanoate / triethylaluminum | acs.org |

| Entropy of Polymerization (ΔSls) | -26.1 J mol⁻¹ K⁻¹ | Sn(II) ethylhexanoate / triethylaluminum | acs.org |

| Ceiling Temperature (Tc) | 265 °C | Sn(II) ethylhexanoate / triethylaluminum | acs.org |

| Enthalpy of Polymerization (ΔH) | -19 kJ mol⁻¹ | Novozym 435 | researchgate.netresearchgate.net |

| Entropy of Polymerization (ΔS) | -66 J K⁻¹ mol⁻¹ | Novozym 435 | researchgate.netresearchgate.net |

| Activation Energy (Ea) | 71.8 kJ mol⁻¹ | Sn(II) ethylhexanoate / triethylaluminum (at 120 °C) | acs.org |

| Enthalpy of Activation (ΔHp‡) | 68.5 kJ mol⁻¹ | Sn(II) ethylhexanoate / triethylaluminum (at 120 °C) | acs.org |

| Entropy of Activation (ΔSp‡) | -95.7 J mol⁻¹ K⁻¹ | Sn(II) ethylhexanoate / triethylaluminum (at 120 °C) | acs.org |

| Gibbs Free Energy of Activation (ΔGp‡) | 106.2 kJ mol⁻¹ | Sn(II) ethylhexanoate / triethylaluminum (at 120 °C) | acs.org |

Conformational Analysis of Monomers and Polymer Chains

Computational modeling is instrumental in analyzing the three-dimensional structures of the this compound monomer and its polymer chains. The conformation of the monomer is a key factor influencing its reactivity and the stereochemistry of the resulting polymer.

Theoretical studies, including Density Functional Theory (DFT) calculations, have investigated the conformational equilibrium of the this compound monomer. researchgate.net Like the related 1,4-dioxane (B91453), the monomer can exist in different conformations, primarily the chair and twist-boat forms. researchgate.net In the gas phase, pure liquid, and aqueous solutions, the equilibrium is almost entirely shifted toward the more stable chair conformer. researchgate.net For derivatives such as (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione, X-ray diffraction analysis combined with computational models shows that the pendant functional group is located in an equatorial position, pointing away from the six-membered ring. acs.orgcapes.gov.br

For the polymer, poly(p-dioxanone), conformational analysis helps to understand its physical properties, such as flexibility and crystallinity. acs.orgmdpi.com PPDO is a semi-crystalline polymer. researchgate.netmdpi.com Early studies proposed an orthorhombic unit cell for the crystalline regions. mdpi.com Subsequent research, combining X-ray diffraction, polarized Raman spectroscopy, and conformational analysis, has further refined the crystal structure. acs.orgdntb.gov.ua Molecular Dynamics (MD) simulations have been used to model the miscibility of PPDO in blends with other polymers, such as poly(vinylphenol) (PVPh). researchgate.net These simulations compute interaction parameters and use radial distribution functions to investigate specific interactions, like hydrogen bonds between the ester or ether groups of PPDO and the hydroxyl groups of PVPh, revealing that interactions primarily occur with the ester groups. researchgate.net

Simulation of Degradation Pathways

Computational simulations are vital for elucidating the degradation mechanisms of PPDO, which is essential for its applications as a biodegradable material. Both hydrolytic and thermal degradation pathways have been modeled.

Hydrolytic Degradation: A theoretical prediction model for the autocatalytic random hydrolysis of aliphatic polyesters, including PPDO, has been proposed. acs.org This model predicts changes in both number- and weight-average degrees of polymerization during degradation. acs.org The hydrolysis of PPDO is understood to occur in two main stages. mdpi.comnih.gov The initial stage involves the random scission of ester bonds in the amorphous regions of the polymer. mdpi.comnih.gov This is followed by a slower, stepwise scission of polymer chains located within the more resistant crystalline regions. mdpi.comnih.gov Molecular modeling approaches have been used to study the hydrolytic degradation of copolymers containing p-dioxanone, correlating simulation data with experimental results from techniques like Langmuir monolayers to understand degradation kinetics. scientific.net

Thermal Degradation: The pyrolysis of PPDO has been investigated through thermogravimetric analysis coupled with kinetic modeling. infona.plresearchgate.net These studies show that the primary thermal decomposition pathway is an "unzipping" depolymerization, which results almost exclusively in the regeneration of the this compound monomer. infona.plresearchgate.net This makes PPDO a candidate for chemical recycling. Kinetic parameters for this process have been estimated using various analytical methods. The decomposition is largely a zero-order reaction, consistent with unzipping depolymerization. researchgate.net The presence of residual metal catalysts from polymerization can significantly lower the thermal stability of PPDO. researchgate.net

| Kinetic Parameter | Value | Method/Notes | Source |

| Activation Energy (Ea) | 127 kJ mol⁻¹ | Pyrolysis (TGA) | infona.plresearchgate.net |

| Pre-exponential Factor (A) | 2.3 x 10⁹ s⁻¹ | Pyrolysis (TGA) | infona.plresearchgate.net |

| Order of Reaction (n) | 0 | Pyrolysis (TGA) | infona.plresearchgate.net |

| Activation Energy (Ea) | 121 kJ mol⁻¹ | Kissinger's method (PPDO/starch blend) | researchgate.net |

Catalyst Design and Reaction Pathway Prediction

Computational methods play a significant role in designing new catalysts and predicting reaction pathways for the ring-opening polymerization of this compound. DFT modeling is a particularly powerful tool for exploring the mechanisms of both metal-based and organo-catalyzed polymerization. mdpi.com

For metal-catalyzed ROP, simulations help to elucidate the coordination-insertion mechanism. This involves the coordination of the monomer to the metal center of the catalyst, followed by the nucleophilic attack of an initiator group (like an alkoxide) on the monomer's carbonyl carbon. acs.org This leads to the cleavage of the acyl-oxygen bond and the insertion of the monomer into the metal-initiator bond, propagating the polymer chain. acs.org DFT studies have been applied to various metal catalysts, including those based on tin, aluminum, yttrium, and lanthanum, to understand their activity and selectivity. acs.orgresearchgate.netresearchgate.netacs.org

In the area of organocatalysis, computational studies have been used to understand how catalysts like 4-dimethylaminopyridine (B28879) (DMAP) or combinations like thiourea (B124793) and (−)-sparteine promote polymerization. acs.orgcapes.gov.br These models can predict reaction intermediates and transition states. For example, in the polymerization of a 1,4-dioxane-2,5-dione derivative, modeling confirmed that ring-opening occurs with similar probability at either of the two endocyclic ester groups. acs.orgcapes.gov.br The development of novel automated approaches that combine chemical theory and heuristics allows for the rapid searching of complex chemical spaces to predict the most favorable reaction pathways, which can be applied to the design of new catalytic systems for PDO polymerization. rsc.org

Future Directions and Unexplored Avenues in 1,4 Dioxan 2 One Research

Development of Novel Polymer Architectures Based on PDO

The linear structure of PPDO, while offering excellent flexibility and biocompatibility, can be modified to create more complex polymer architectures with tailored properties. researchgate.netccspublishing.org.cn Future research is focused on creating a variety of new structures:

Block Copolymers: Combining blocks of PPDO with other polymers can lead to materials with a unique combination of properties. For instance, copolymers of PPDO and poly(L-lactide) (PLLA) have been synthesized to create materials with improved thermal stability and self-healing capabilities. nih.govresearchgate.net Similarly, block copolymers with polyethylene (B3416737) glycol (PEG) have been developed to enhance hydrophilicity and create anisotropic micelles. ijcce.ac.irresearchgate.net

Graft Copolymers: Grafting PPDO chains onto other polymer backbones is another promising approach. For example, grafting PPDO onto xylan, a bio-based polymer, has been shown to improve its film-forming properties and thermoplasticity. rsc.org

Star-Shaped Polymers: These architectures, with multiple polymer arms radiating from a central core, can exhibit unique rheological and degradation properties compared to their linear counterparts.

Cross-linked Networks: Creating cross-linked PPDO networks can enhance mechanical strength and control the degradation rate, making them suitable for applications requiring robust and durable materials.

These novel architectures hold the potential for a wide range of applications, from advanced drug delivery systems to sophisticated tissue engineering scaffolds. semanticscholar.org

Exploration of Bio-based and Sustainable Synthesis Routes for PDO

Traditionally, the synthesis of PDO relies on petroleum-based feedstocks. However, there is a growing emphasis on developing more sustainable and environmentally friendly methods for producing this important monomer.

Current research is actively exploring the use of renewable resources. One promising avenue is the catalytic dehydrogenation of diethylene glycol, which can be derived from bio-based sources, to produce PDO. mdpi.compsu.edu Another innovative approach involves utilizing D-xylose, a sugar readily available from plant biomass, as a starting material for producing bio-based plastics, including those incorporating PDO. rsc.org

The development of efficient and cost-effective bio-based synthesis routes is a critical step towards establishing a circular economy for PPDO-based materials, reducing our reliance on fossil fuels and minimizing environmental impact. researchgate.net

Advanced Understanding of Structure-Property-Degradation Relationships in PPDO

A fundamental understanding of how the molecular structure of PPDO influences its physical properties and degradation behavior is crucial for designing materials with predictable performance. acs.org Key areas of investigation include:

Crystallinity and its Effects: The degree of crystallinity in PPDO significantly impacts its mechanical properties and degradation rate. acs.orgpoly-med.com Research has shown that different crystallization temperatures can lead to the formation of different crystalline structures (polymorphs), each with distinct mechanical and degradation characteristics. acs.org

Influence of Molecular Weight: The molecular weight of PPDO plays a direct role in its mechanical strength and degradation profile. Higher molecular weight generally leads to improved mechanical properties but may also affect the degradation timeline. koreascience.kr

Hydrolytic and Enzymatic Degradation: PPDO degrades in the body through hydrolysis of its ester bonds. poly-med.com The rate of this degradation can be influenced by factors such as the surrounding pH and the presence of enzymes. acs.org A more detailed understanding of these processes at the molecular level is needed.

The following table summarizes the relationship between key structural features of PPDO and its resulting properties:

| Structural Feature | Influence on Properties | Influence on Degradation |

| Crystallinity | Higher crystallinity leads to increased stiffness and strength. acs.org | Slower degradation in crystalline regions compared to amorphous regions. acs.orgkoreascience.kr |

| Molecular Weight | Higher molecular weight results in enhanced mechanical properties. koreascience.kr | Higher molecular weight can lead to a longer degradation period. koreascience.kr |

| Copolymer Composition | Incorporation of comonomers can tailor flexibility, hydrophilicity, and thermal stability. ccspublishing.org.cnresearchgate.net | Comonomers can be used to control the overall degradation rate. ccspublishing.org.cn |

In-depth Mechanistic Investigations of Polymerization and Depolymerization

A thorough understanding of the mechanisms governing the polymerization of PDO and the depolymerization of PPDO is essential for controlling the synthesis process and developing effective recycling strategies.

The ring-opening polymerization (ROP) of PDO is the primary method for synthesizing PPDO. acs.org Research has focused on various catalysts, such as tin(II) octoate and aluminum triisopropoxide, to control the polymerization and achieve desired molecular weights and polymer structures. psu.eduacs.org Mechanistic studies have shown that the ROP of PDO often proceeds through a coordination-insertion mechanism, involving the cleavage of the acyl-oxygen bond in the monomer. acs.orgresearchgate.net

The thermal depolymerization of PPDO back to its monomer, PDO, is a key aspect of its chemical recyclability. researchgate.net Investigations into the kinetics of this process have revealed that it primarily occurs through an "unzipping" mechanism. researchgate.netresearchgate.net Understanding the influence of catalysts and reaction conditions on both polymerization and depolymerization is crucial for optimizing the lifecycle of PPDO-based materials. jst.go.jp

Computational-Experimental Synergies for Rational Design of PDO-based Materials

The integration of computational modeling with experimental research offers a powerful approach to accelerate the design and development of new PDO-based materials. nih.gov This synergistic approach can significantly reduce the time and resources required for trial-and-error experimentation. unibo.it

Computational methods that can be applied to PDO research include:

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformation of polymer chains, their interactions, and the diffusion of small molecules like water, which is crucial for understanding degradation.

Quantum Mechanics (QM) Calculations: QM methods can be used to study the electronic structure of the monomer and polymer, providing a deeper understanding of reaction mechanisms and spectroscopic properties.